4'-Chloro-3'-fluorobutyrophenone
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Overview
Description
4’-Chloro-3’-fluorobutyrophenone is a chemical compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol . It is commonly used as an intermediate in organic synthesis and pharmaceutical applications . The compound appears as a yellow or pale yellow liquid and has a melting point of 5-6°C and a boiling point of 130-132°C at 0.97513 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluorobutyrophenone typically involves the reaction of 4-chlorobutyrophenone with fluorinating agents under controlled conditions . One common method involves the use of hydrogen fluoride (HF) or other fluorinating agents in the presence of a catalyst to introduce the fluorine atom into the aromatic ring .
Industrial Production Methods
Industrial production of 4’-Chloro-3’-fluorobutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluorobutyrophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenones with various functional groups replacing the chlorine or fluorine atoms.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones depending on the extent of oxidation.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
4’-Chloro-3’-fluorobutyrophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyrophenone: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluorobutyrophenone: Similar in structure but lacks the chlorine atom, affecting its reactivity and biological activity.
4-Chloro-4’-fluorobutyrophenone: A positional isomer with the chlorine and fluorine atoms in different positions on the aromatic ring.
Uniqueness
4’-Chloro-3’-fluorobutyrophenone is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which enhances its reactivity and allows for a broader range of chemical transformations . This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZGNJMLPYJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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